molecular formula C9H13ClN2O2S B13479581 1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride

1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride

Cat. No.: B13479581
M. Wt: 248.73 g/mol
InChI Key: QWGXIOKRCBHETH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for oncology and infectious diseases. Recent research has identified derivatives of the 1,2,3,4-tetrahydroquinoline core as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is a promising therapeutic target for castration-resistant prostate cancer (CRPC), as its inhibition has been shown to suppress the expression of the androgen receptor (AR) and its splice variants, potently inhibiting tumor growth both in vitro and in vivo . Furthermore, structurally related sulfonamide-substituted tetrahydroquinolines and indolines are being explored as a new class of inhibitors for bacterial dimetalloenzymes, such as the New Delhi metallo-β-lactamase (NDM-1) and DapE . Inhibiting these enzymes presents a viable strategy for overcoming antibiotic resistance, especially when co-administered with β-lactam antibiotics. The 1,2,3,4-tetrahydroquinoline nucleus is a privileged structure in drug discovery, known for conferring a wide range of pharmacological activities and serving as a key building block for the synthesis of more complex bioactive molecules .

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-sulfonamide;hydrochloride

InChI

InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8;/h1,4-5,11H,2-3,6H2,(H2,10,12,13);1H

InChI Key

QWGXIOKRCBHETH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2S(=O)(=O)N)NC1.Cl

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis

The compound is commonly synthesized through the following general approach:

  • Starting Material: 1,2,3,4-tetrahydroquinoline or its derivatives.
  • Sulfonamide Introduction: Reaction with sulfonyl chlorides or sulfonamide reagents to introduce the sulfonamide group at the 5-position of the tetrahydroquinoline ring.
  • Salt Formation: Conversion of the free sulfonamide to its hydrochloride salt by treatment with hydrochloric acid.

This approach often involves:

  • Protection/deprotection steps if other functional groups are present.
  • Use of coupling reagents or catalysts to improve yield and selectivity.
  • Purification by recrystallization or chromatography.

Microwave-Assisted Green Synthesis

Recent advances have introduced microwave-assisted synthesis as a more efficient, eco-friendly alternative:

  • Catalyst: Polyphosphoric acid supported on silica (PPA/SiO2) acts as a catalyst.
  • Reaction Conditions: Microwave irradiation at approximately 100°C with controlled power (e.g., 1200 W) for around 60 minutes.
  • Reagents: Starting sulfonamide amides, paraformaldehyde, and toluene as solvent.
  • Workup: After reaction, the mixture is cooled, filtered to remove catalyst, solvent removed by rotary evaporation, and the product extracted and purified by chromatography and recrystallization.

This method offers advantages of:

  • Shorter reaction times.
  • Higher yields.
  • Reduced waste generation.
  • Catalyst recyclability after drying under vacuum.

Transfer Hydrogenation for Enantiomeric Purity

For stereoselective synthesis of chiral tetrahydroquinoline sulfonamides:

  • Catalyst: Chiral ruthenium(II) complexes.
  • Process: Transfer hydrogenation of dihydroisoquinoline precursors to yield enantiomerically enriched tetrahydroquinoline derivatives.
  • Post-Synthesis: Salt formation with hydrochloric acid to obtain the hydrochloride salt.

This method is especially useful for preparing optically active compounds for pharmaceutical applications.

Detailed Synthetic Procedure Example (Microwave-Assisted)

Step Reagents/Conditions Description Outcome/Notes
1 Sulfonamide amide (3 mmol), paraformaldehyde (5 mmol), PPA/SiO2 (0.06 g), toluene (10 mL) Mix in Teflon vessel, microwave irradiation at 100°C, 1200 W, 60 min Efficient conversion to 2-methylsulfonyl tetrahydroquinoline derivative
2 Cooling and filtration Remove catalyst by filtration Catalyst recovered for reuse
3 Rotary evaporation Remove toluene solvent Concentrated crude product
4 Extraction with dichloromethane (3x20 mL) Separate organic phase Product isolated in organic layer
5 Drying over anhydrous sodium sulfate Remove residual moisture Preparation for chromatography
6 Column chromatography (silica gel, diethyl ether) Purify product High purity compound obtained
7 Recrystallization from diethyl ether Final purification Crystalline this compound

Analytical Characterization

  • Melting Point: Approximately 280-282°C.
  • Molecular Formula: C₉H₁₃N₂O₂S·HCl.
  • Spectroscopy:
    • Nuclear Magnetic Resonance (NMR) confirms structure.
    • Mass spectrometry (MS) verifies molecular weight.
    • Infrared (IR) spectroscopy identifies sulfonamide functional group.
  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) used for purity and quantification.
  • Additional: LC-MS/MS for sensitive detection in biological matrices.

Comparative Table of Preparation Methods

Method Reaction Time Yield Environmental Impact Scalability Special Notes
Classical multi-step synthesis Several hours Moderate to high Moderate (uses solvents and reagents) Good Requires multiple purification steps
Microwave-assisted synthesis ~1 hour High Low (green, less waste) Excellent Catalyst recyclable, eco-friendly
Transfer hydrogenation (chiral) Hours High (enantioselective) Moderate Moderate Produces optically pure products

Summary and Research Insights

  • Microwave-assisted synthesis using PPA/SiO2 catalyst is a modern, efficient, and environmentally friendly method for preparing this compound derivatives, offering high yields and facile purification.
  • Classical methods remain relevant for large-scale synthesis but involve longer reaction times and more complex purification.
  • Enantioselective synthesis via transfer hydrogenation is crucial for pharmaceutical applications requiring chiral purity.
  • Analytical techniques such as NMR, MS, IR, and chromatographic methods are essential for confirming structure, purity, and for quantitative analysis.
  • The hydrochloride salt form improves compound stability and solubility, facilitating its use in biological and pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride and related tetrahydroquinoline/isoquinoline derivatives.

Table 1: Comparative Analysis of Tetrahydroquinoline/Isoquinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Properties/Applications Reference
This compound Not provided C₉H₁₂ClN₂O₂S* ~247.52 (estimated) 5-sulfonamide, hydrochloride Enzyme inhibition, research chemical [Inferred]
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride 1955520-47-4 C₁₀H₁₃Cl₂NO₂S 282.19 5-sulfonyl chloride, methyl, hydrochloride Sulfonylation agent, synthetic intermediate
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride 90562-33-7 C₉H₉Cl₂N 218.08 5-chloro, hydrochloride Organic synthesis building block
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 6-methyl Solvent, intermediate in synthesis
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride 1203682-99-8 C₁₃H₁₈ClNO₂ 255.74 5-carboxylate, methyl ester, hydrochloride Prodrug candidate, R&D applications
5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 103030-69-9 C₁₀H₁₄ClNO 199.68 5-methoxy, hydrochloride Neurochemical research (e.g., dopamine analogs)

*Estimated molecular formula for this compound.

Structural and Functional Differences

Sulfonamide vs. Sulfonyl Chloride: The target compound’s sulfonamide group (-SO₂NH₂) contrasts with the sulfonyl chloride (-SO₂Cl) in 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride . Sulfonamides are typically more stable and bioactive, whereas sulfonyl chlorides are reactive intermediates used to synthesize sulfonamides. Example: The synthesis of sulfonamides often involves substituting the chloride in sulfonyl chlorides with amines, as seen in ’s procedure for analogous compounds .

Substituent Effects: Chloro vs. Methoxy vs. Sulfonamide: The 5-methoxy analog (CAS 103030-69-9) is smaller and more lipophilic, favoring blood-brain barrier penetration, which is advantageous in neuroactive compounds .

Hydrochloride Salts: All listed compounds except 6-methyl-1,2,3,4-tetrahydroquinoline are hydrochloride salts, improving aqueous solubility for biological testing .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~247.52 g/mol) places it between the smaller 5-methoxy derivative (199.68 g/mol) and the bulkier sulfonyl chloride (282.19 g/mol).
  • Solubility: Hydrochloride salts generally exhibit higher water solubility than non-ionic forms, critical for pharmacological applications .

Biological Activity

1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride is a compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline ring with a sulfonamide group. This unique structure contributes to its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The sulfonamide moiety is particularly noted for its role in enzyme inhibition and interaction with various biological targets.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

One of the most promising aspects of this compound is its anticancer activity. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies using the MTT assay demonstrated that it significantly inhibited the proliferation of HeLa cells with an IC50 value of 1.34 μM . The compound also affects tubulin polymerization, which is crucial for cancer cell division .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes such as COX-2 and matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer progression and inflammation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Tubulin Interaction : By binding to tubulin, it disrupts microtubule dynamics necessary for mitosis, leading to cell cycle arrest in cancer cells .

Toxicity and Safety Profile

While demonstrating potent biological effects, the toxicity profile of this compound is crucial for its therapeutic application. Preliminary studies indicate low toxicity in vitro and minimal adverse effects in vivo; however, further research is required to fully establish its safety profile.

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

  • Drug Development : Its antimicrobial and anticancer activities position it as a lead compound for new drug formulations targeting infections and tumors.
  • Biochemical Research : It serves as a probe for studying enzyme activities and could be utilized in biomarker analysis for disease diagnosis.

Limitations and Future Directions

Despite its promising biological activities, several limitations hinder the full exploitation of this compound:

  • Solubility Issues : The compound's low solubility in nonpolar solvents restricts its application in certain environments.
  • Safety Concerns : Comprehensive toxicity studies are necessary to ensure safe usage in clinical settings.

Future research directions include:

  • Optimization of Pharmacokinetics : Enhancing the compound's bioavailability and reducing side effects through structural modifications.
  • Mechanistic Studies : Further elucidation of its mechanisms could reveal new therapeutic targets.
  • Analog Synthesis : Developing analogs with improved solubility and potency could expand its utility in various therapeutic areas .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride?

  • Methodology :

  • Prioritize the Pictet-Spengler reaction (common for tetrahydroquinoline scaffolds) to form the core structure. Use phenylethylamine derivatives and aldehydes under acidic conditions (e.g., boron trifluoride etherate) .
  • Optimize sulfonamide introduction via nucleophilic substitution or coupling reactions. Control reaction temperature (40–60°C) and pH to avoid side products.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm aromatic protons (δ 6.5–8.0 ppm), sulfonamide NH (δ 7.2–7.5 ppm), and tetrahydroquinoline backbone (δ 2.5–4.0 ppm) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H14_{14}ClN2_2O2_2S: calc. 261.0534) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and NH bends (~1600 cm1^{-1}) .

Q. What are the solubility challenges for this compound, and how can they be addressed?

  • Methodology :

  • Hydrochloride salts improve aqueous solubility but may precipitate in neutral buffers. Test solubility in DMSO (stock solutions) and PBS (pH 7.4) .
  • For in vitro assays, use co-solvents (e.g., <1% Tween-80) to maintain stability. Monitor solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate sulfonamide substituent effects?

  • Methodology :

  • Synthesize derivatives with varied sulfonamide groups (e.g., methyl, aryl, heterocyclic). Compare bioactivity (e.g., enzyme inhibition, receptor binding) .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase). Validate with IC50_{50} assays .
  • Prioritize substituents with electron-withdrawing groups (e.g., -CF3_3) for enhanced binding affinity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Purity verification : Re-analyze disputed batches via LC-MS to rule out impurities (>99% purity required) .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time). Use positive controls (e.g., acetazolamide for sulfonamide activity) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What are the best practices for in vivo pharmacokinetic (PK) and toxicity studies?

  • Methodology :

  • PK profiling : Administer the compound intravenously (1–5 mg/kg) in rodents. Collect plasma samples at intervals (0–24h) and quantify via LC-MS/MS .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) with escalating doses. Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
  • Address blood-brain barrier penetration by measuring brain/plasma ratios in CNS-targeted studies .

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